benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine
Description
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a triazole-derived amine featuring a benzyl group attached via a methylene linker to the 5-position of a 1,2,4-triazole ring substituted with an ethyl group at the 1-position.
Properties
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-12(14-10-15-16)9-13-8-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYTQPRBONUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1-Ethyl-1H-1,2,4-Triazole
Ethyl thiosemicarbazide reacts with acetonitrile in the presence of potassium hydroxide to yield 5-methyl-1-ethyl-1H-1,2,4-triazole-3-thiol. Desulfurization using Raney nickel or oxidative conditions (e.g., H₂O₂/acetone) removes the thiol group, producing 5-methyl-1-ethyl-1H-1,2,4-triazole.
Reaction Scheme:
Bromination of the Methyl Group
The methyl group at C-5 is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux). This step generates 5-(bromomethyl)-1-ethyl-1H-1,2,4-triazole, a key intermediate for nucleophilic substitution.
Conditions:
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NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 12 h
-
Yield: 78–85%
Nucleophilic Substitution with Benzylamine
The bromomethyl intermediate reacts with benzylamine in anhydrous DMF at 60°C for 24 h, yielding the target compound. Excess benzylamine (2.5 equiv) ensures monoalkylation and minimizes dialkylation byproducts.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 24 h |
| Yield | 72% |
Reductive Amination Approach
Reductive amination offers an alternative route by coupling a triazole-containing aldehyde with benzylamine. This method avoids handling halogenated intermediates and leverages mild reducing agents.
Synthesis of 1-Ethyl-1H-1,2,4-Triazole-5-Carbaldehyde
The aldehyde derivative is prepared via oxidation of 5-hydroxymethyl-1-ethyl-1H-1,2,4-triazole. The hydroxymethyl precursor is synthesized by hydrolyzing 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole (from Section 1.2) using aqueous NaOH. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde.
Oxidation Conditions:
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PCC (1.2 equiv), CH₂Cl₂, rt, 6 h
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Yield: 68%
Reductive Amination with Benzylamine
The aldehyde reacts with benzylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.
Reaction Scheme:
Optimization Data:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.5 equiv) |
| Solvent | MeOH |
| pH | 6 (AcOH buffer) |
| Yield | 65% |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed amination, as demonstrated in 1,2,3-triazole systems, can be adapted for 1,2,4-triazoles. This method is advantageous for late-stage functionalization but requires halogenated precursors.
Synthesis of 5-(Halomethyl)-1-Ethyl-1H-1,2,4-Triazole
5-(Bromomethyl)-1-ethyl-1H-1,2,4-triazole (from Section 1.2) serves as the coupling partner. Using a palladium catalyst, this intermediate reacts with benzylamine under Buchwald–Hartwig conditions.
Catalytic System:
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Pd(OAc)₂ (2 mol%), XPhos (4 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane, 100°C, 24 h
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Yield: 70%
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Key Intermediate | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Bromomethyl-triazole | 72 | High regioselectivity | Multi-step synthesis |
| Reductive Amination | Triazole-carbaldehyde | 65 | Avoids halogenated reagents | Requires aldehyde stability |
| Pd-Catalyzed Coupling | Halomethyl-triazole | 70 | Late-stage functionalization | Catalyst cost and sensitivity |
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
1-((1-Ethyl-1H-1,2,4-Triazol-5-yl)Methyl)-1H-1,2,4-Triazol-3-Amine (CAS: 1018166-01-2)
- Structure : Differs by replacing the benzyl group with a 1,2,4-triazol-3-amine moiety.
- However, this compound is discontinued, suggesting challenges in synthesis or stability .
- Applications : Likely explored for kinase inhibition or antimicrobial activity, common for triazole derivatives.
1-Ethyl-3-Methyl-1H-1,2,4-Triazol-5-Amine
- Structure : Lacks the benzylmethylamine substituent; instead, it has a methyl group at the 3-position.
- Applications : Used as an intermediate in pharmaceutical synthesis (e.g., antifungals or antivirals).
c. (3-Bromo-1-Methyl-1H-1,2,4-Triazol-5-yl)MethylAmine (CAS: 1782505-81-0)
- Structure : Bromine at the 3-position introduces electrophilic reactivity, enabling further functionalization.
- Properties : Bromine enhances molecular weight (205.06 g/mol) and may influence lipophilicity. The methylamine group contrasts with the benzyl group in the target compound, affecting pharmacokinetics .
Non-Triazole Heterocyclic Analogs
Benzyl[(1,4-Dimethyl-1H-Pyrazol-5-yl)Methyl]Amine (CAS: 1856045-07-2)
- Structure : Replaces the 1,2,4-triazole with a pyrazole ring.
- The dimethyl substitution may enhance metabolic stability .
- Applications : Pyrazole derivatives are common in agrochemicals and COX-2 inhibitors.
Functional Group Variants
(1-Ethyl-1H-1,2,4-Triazol-5-yl)Methanol
- Structure : Hydroxyl group replaces the benzylmethylamine moiety.
- Properties : Increased polarity improves aqueous solubility but reduces membrane permeability. Serves as a precursor for further derivatization (e.g., esterification or amidation) .
1-Benzyl-1H-1,2,3-Triazol-5-Amine (CAS: 25784-58-1)
Data Table: Key Structural and Functional Comparisons
Biological Activity
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic effects, based on diverse sources.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of benzyl chloride with 1-ethyl-1H-1,2,4-triazole under basic conditions. This structure allows for various modifications that can enhance its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown promising results against a range of pathogens:
- Bacterial Inhibition : It has been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antifungal Properties : The compound also displays antifungal activity against common fungal pathogens, making it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of triazole compounds is well-documented. This compound has been studied for its effects on cancer cell lines:
- Mechanism of Action : It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was observed in HeLa cells, where confocal microscopy confirmed perturbation of microtubule activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 20.0 | Cell cycle arrest |
Antioxidant Activity
The compound has demonstrated antioxidant properties through DPPH radical scavenging assays. It effectively reduces oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases .
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated its effectiveness against M. tuberculosis and other pathogenic bacteria using broth microdilution methods. Results indicated that the compound could inhibit bacterial growth at concentrations below 100 µg/mL .
- Cancer Cell Studies : In vitro studies on various cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth significantly compared to control groups. The selectivity indices suggested a favorable therapeutic window with minimal cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution between benzylamine derivatives and halogenated 1-ethyl-1H-1,2,4-triazole precursors under basic conditions. Sodium hydroxide or potassium carbonate can facilitate the reaction by deprotonating the amine, enhancing nucleophilicity . Microwave-assisted synthesis may improve efficiency, as seen in analogous triazole systems, by reducing reaction times and increasing yields . Optimization should include solvent selection (e.g., DMF or ethanol) and temperature control to minimize side products.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- Chromatography : Thin-layer chromatography (TLC) or HPLC to confirm purity .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and IR to identify functional groups (e.g., N–H stretches in the triazole ring) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Q. What are the key biological activities associated with structurally similar 1,2,4-triazole derivatives?
Analogous compounds exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine shows antimicrobial activity due to interactions with microbial membranes . Structure-activity relationships (SAR) suggest that lipophilicity from benzyl/alkyl groups enhances membrane penetration, while the triazole core enables hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock .
- PASS Online : Screen for potential biological activities (e.g., anti-inflammatory) based on structural similarity to known active compounds .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity or stability .
Q. What crystallographic strategies resolve ambiguities in molecular geometry or tautomerism?
- Single-crystal X-ray diffraction : Determine absolute configuration and tautomeric forms (e.g., triazole ring protonation states) .
- SHELXL refinement : Use this software for high-precision structural refinement, particularly for handling twinned data or high-resolution datasets . For example, planar deviations in triazole-phenyl dihedral angles can be quantified to assess conjugation effects .
Q. How should researchers address contradictory spectral or biological data across studies?
- Reproducibility checks : Standardize experimental conditions (e.g., solvent, concentration) for NMR/biological assays .
- Control experiments : Rule out impurities by repeating synthesis with rigorous purification steps .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to identify trends in substituent effects .
Q. What methodologies evaluate the compound’s thermal stability and sensitivity for material science applications?
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >250°C for stable triazole-based salts) .
- Impact/friction testing : Use standardized methods (e.g., BAM drop-hammer) to assess mechanical sensitivity, critical for energetic material applications .
- DSC : Identify phase transitions or exothermic decomposition events .
Q. How can synthetic byproducts or degradation products be characterized and mitigated?
- LC-MS/MS : Identify trace byproducts (e.g., oxidation products from thioether linkages) .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions in real time .
- Stability studies : Store the compound under inert atmospheres and low temperatures to prevent hydrolysis or oxidation .
Methodological Best Practices
- Safety protocols : Follow H303/H313/H333 guidelines for handling amines and triazoles, including PPE (gloves, goggles) and fume hoods .
- Waste disposal : Segregate halogenated/organic waste and collaborate with certified agencies for disposal .
- Data documentation : Archive raw spectral/thermal data in repositories (e.g., Cambridge Structural Database for crystallography) to support reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
